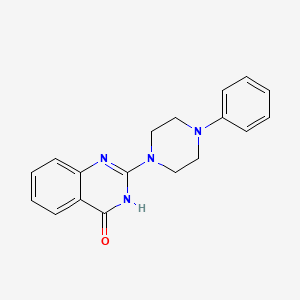

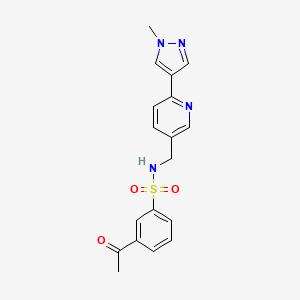

3-acetyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a pyrazole-bearing compound known for its diverse pharmacological effects . It has been synthesized and studied for its potent antileishmanial and antimalarial activities .

Synthesis Analysis

The compound is part of a series of hydrazine-coupled pyrazoles that were successfully synthesized . The structures of these compounds were verified using elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis

The molecular structure of this compound was confirmed using elemental microanalysis, FTIR, and 1H NMR techniques . Further details about the molecular structure are not available in the retrieved papers.Applications De Recherche Scientifique

Antimicrobial Applications

Benzenesulfonamide derivatives have shown significant antimicrobial potential. For instance, Chandak et al. (2013) synthesized a series of pyrazolo[3,4-b]pyridines bearing benzenesulfonamide moieties, demonstrating in vitro antibacterial and antifungal activities against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans (Chandak et al., 2013). El-Sayed et al. (2020) further investigated the antibacterial and antifungal efficacy of pyrazolo[1,5-a]pyrimidine derivatives containing sulfathiazole moieties, highlighting their good antimicrobial activity (El-Sayed et al., 2020).

Anticancer Applications

Sulfonamide derivatives have been evaluated for their anticancer properties. Ghorab et al. (2015) synthesized novel sulfonamide derivatives and assessed their in vitro anticancer activity against human liver and breast cancer cell lines, finding several compounds with higher activity than the reference drug doxorubicin (Ghorab et al., 2015). Another study by Ghorab et al. (2014) focused on synthesizing N-(guanidinyl)benzenesulfonamides, which exhibited promising activity against the MCF7 breast cancer cell line (Ghorab et al., 2014).

Anti-inflammatory and Analgesic Applications

Sulfonamide derivatives have also been explored for their potential anti-inflammatory and analgesic effects. Küçükgüzel et al. (2013) synthesized derivatives with evaluated activities against inflammation and pain, demonstrating significant potential without causing tissue damage in liver, kidney, colon, and brain compared to controls (Küçükgüzel et al., 2013).

Enzyme Inhibition

Some benzenesulfonamide derivatives are designed as selective inhibitors for specific enzymes. For example, Chang et al. (2017) reported the design of N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides as highly selective inhibitors for the ZAK kinase, with potent in vitro and in vivo activity, indicating potential therapeutic applications (Chang et al., 2017).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and proteins, involved in critical biological processes.

Mode of Action

Similar compounds have been shown to interact with their targets in a variety of ways, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Related compounds have been reported to influence a variety of biochemical pathways, contributing to their diverse pharmacological effects .

Result of Action

Compounds with similar structures have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Orientations Futures

Propriétés

IUPAC Name |

3-acetyl-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c1-13(23)15-4-3-5-17(8-15)26(24,25)21-10-14-6-7-18(19-9-14)16-11-20-22(2)12-16/h3-9,11-12,21H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZOERAECUVUKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-ethyl 3-cyano-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2966843.png)

![5-chloro-2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2966848.png)

![trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2966851.png)

![2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2966853.png)

![3'-(3-Chloro-4-fluorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2966855.png)